molecular formula C10H14O2 B13675431 [2-(Methoxymethoxy)ethyl]benzene

[2-(Methoxymethoxy)ethyl]benzene

Cat. No.: B13675431
M. Wt: 166.22 g/mol
InChI Key: OWZRJNVCWSJEAL-UHFFFAOYSA-N
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Description

The methoxymethoxy group is known for its stability under basic conditions and susceptibility to acidic hydrolysis, making it a protective group in synthetic chemistry . Synthesis routes for similar compounds often involve alkylation or etherification reactions, such as the use of chloromethyl methyl ether (MOM-Cl) and potassium carbonate in polar aprotic solvents like DMF .

Properties

IUPAC Name

2-(methoxymethoxy)ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-11-9-12-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZRJNVCWSJEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethoxy)ethyl]benzene typically involves the reaction of benzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: HNO3, H2SO4, at controlled temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro-substituted benzene derivatives.

Comparison with Similar Compounds

Substituent Position and Number: 1,2-Bis(methoxymethoxy)benzene

Structure : Benzene with two methoxymethoxy groups at the 1,2-positions.
Key Differences :

  • Substituent density : Two methoxymethoxy groups increase steric hindrance and polarity compared to the single substituent in [2-(Methoxymethoxy)ethyl]benzene.
  • Reactivity: The proximity of substituents may facilitate intramolecular interactions, altering solubility and stability.
  • Synthetic Utility: Multi-substituted analogs are used in complex molecule synthesis, such as furanoside mimics .

Core Structure Variations: Bicyclohexane Derivatives

Example : 2-(Methoxymethoxy)-1-(4-oxobicyclo[3.1.0]hexan-1-yl)ethyl 4-nitrobenzoate .
Key Differences :

  • Core Rigidity : The bicyclo[3.1.0]hexane system introduces strain and conformational constraints, reducing flexibility compared to the benzene-ethyl backbone.
  • Crystallography : X-ray studies reveal that the methoxymethoxy group adopts a staggered conformation to minimize steric clashes, a feature likely conserved in this compound .
  • Applications: Bicyclohexane derivatives are explored as bioisosteres for furanose rings in carbohydrate mimics .

Functional Group Variations: Ethyl 2-Methoxybenzoate

Structure : Benzene ring with an ethyl ester group substituted by a methoxy group at the 2-position .
Key Differences :

  • Functional Group : The ester (-COOEt) group introduces polarity and susceptibility to hydrolysis, unlike the ether-linked methoxymethoxy group.
  • Physical Properties : Ethyl 2-methoxybenzoate has a molecular weight of 180.20 g/mol (similar to the target compound) and a melting point of ~538.5 K, suggesting higher crystallinity due to hydrogen bonding .
  • Applications : Widely used as a flavoring agent, contrasting with the synthetic intermediate role of methoxymethoxy derivatives.

Data Tables: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Ethanol) Key Applications References
This compound* C₁₁H₁₆O₂ 180.24 ~250 (estimated) High Organic synthesis
1,2-Bis(methoxymethoxy)benzene C₁₀H₁₄O₄ 198.21 N/A Moderate Discontinued intermediates
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 538.5 (mp) Soluble Flavoring agent
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 202 Miscible Industrial solvent

*Estimated values based on structural analogs.

Anti-Inflammatory Activity of Methoxymethoxy-Substituted Chromones

Compounds like 6-methoxy-2-(2-phenylethyl)chromone (IC₅₀: 5.31 μM) and 6-hydroxy-2-[2-(4’-methoxyphenyl)ethyl]chromone (IC₅₀: 3.78 μM) demonstrate significant anti-inflammatory effects in RAW264.7 cell models .

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